molecular formula C24H22N4O3S B2941783 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-73-2

1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2941783
CAS RN: 848681-73-2
M. Wt: 446.53
InChI Key: MIGQAKNGSIUANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalines are a family of nitrogen-based heterocyclic compounds that have garnered much interest because of their wide range of applications . They are an important class of nitrogen-containing heterocyclic compounds as a result of their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .


Molecular Structure Analysis

Quinoxalines are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

Quinoxalines and their derivatives have been the focus of many synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . They have been used as reagents for the synthesis of biologically important condensed derivatives .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a chemical formula of C8H6N2 and a molar mass of 130.150 g·mol −1 .

Scientific Research Applications

Synthesis and Chemical Properties : A novel strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which is closely related to the compound . This method involved condensation and subsequent treatments leading to the synthesis of potent Lck inhibitors, showcasing the compound's utility in developing therapeutic agents (Chen et al., 2004). Furthermore, the synthesis of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) incorporating similar structures demonstrated its relevance in exploring new materials with distinct electrochemical behaviors (Hanson & Warren, 2018).

Pharmacological Applications : The imidazo[1,5-a]quinoxaline framework has been explored for its high affinity and varying efficacy at the gamma-aminobutyric acid A/benzodiazepine receptor complex. This research indicates the potential of derivatives of 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in developing new therapeutic agents with limited side effects compared to traditional benzodiazepines (Jacobsen et al., 1996).

Material Science and Catalysis : Imidazoquinoxalines have been utilized in the development of efficient catalysts for C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. This underscores the compound's utility in green chemistry and sustainable manufacturing processes (Donthireddy et al., 2020).

Fluorescence and Optical Studies : The fluorescence properties of derivatives based on the imidazoquinoxaline structures have been extensively studied, indicating the compound's potential applications in developing fluorescent markers and probes for biological and material science research (Patinote et al., 2017).

Safety and Hazards

Quinoxaline and its derivatives should be handled with care. They can cause skin irritation, may cause an allergic skin reaction, and cause serious eye damage .

Future Directions

Quinoxalines have a wide range of important biological activities, finding publications, and research works over its use like; antibiotics, nutritional additives, antifungal, antituberculous, anthelmintic, anti-inflammatory, antioxidant, and anticancer . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQAKNGSIUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.